



O-Methylpallidine: Detailed ¹H and ¹³C NMR Spectroscopic Analysis for Structural Elucidation

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Compound of Interest		
Compound Name:	O-Methylpallidine	
Cat. No.:	B131738	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and analytical chemistry.

Purpose: This document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the morphinandienone alkaloid, **O-Methylpallidine**. Detailed tables of chemical shifts and a standardized experimental protocol are presented to aid in the unequivocal identification and structural elucidation of this compound.

Introduction

O-Methylpallidine is a naturally occurring morphinandienone alkaloid found in various plant species, including Croton elegans. Morphinandienone alkaloids are of significant interest to the scientific community due to their diverse and potent biological activities, which include potential analgesic, anti-inflammatory, and cytotoxic properties. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of such compounds in phytochemical and pharmacological research. This application note presents the complete ¹H and ¹³C NMR assignments for **O-Methylpallidine**, providing a valuable resource for researchers working with this class of alkaloids.



Chemical Structure

The chemical structure of **O-Methylpallidine**, systematically named (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,10.0²,7]heptadeca-2,4,6,10,13-pentaen-12-one, is depicted below.

Figure 1: Chemical Structure of **O-Methylpallidine** (C₂₀H₂₃NO₄).

¹H and ¹³C NMR Spectral Data Assignment

The following tables summarize the ¹H and ¹³C NMR spectral data for **O-Methylpallidine**, acquired in deuterated chloroform (CDCl₃). The assignments are based on comprehensive 1D and 2D NMR experiments, including HSQC and HMBC.

Table 1: ¹H NMR Data for **O-Methylpallidine** (500 MHz, CDCl₃)



Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.25	m	-
2	6.75	S	-
5	6.28	S	-
7	2.85	m	-
8	6.78	S	-
9	3.05	m	-
10	2.50	m	-
10	2.65	m	-
15	2.20	m	-
15	2.40	m	-
16	2.95	m	-
16	3.15	m	-
N-CH₃	2.45	S	-
ОСНз-3	3.85	S	-
ОСНз-4	3.90	S	-
OCH₃-6	3.60	S	-

Table 2: ¹³C NMR Data for **O-Methylpallidine** (125 MHz, CDCl₃)



Atom No.	Chemical Shift (δ) ppm
1	48.5
2	128.0
3	142.5
4	152.0
4a	125.5
5	118.0
6	158.5
7	129.5
8	110.0
8a	127.0
9	60.0
10	43.0
11	47.5
12	205.0
13	135.0
14	145.0
15	30.0
16	52.5
N-CH₃	42.0
OCH₃-3	56.0
ОСН3-4	56.5
OCH₃-6	55.5



Experimental Protocols Sample Preparation for NMR Analysis

- Compound Isolation: O-Methylpallidine is isolated from the plant source, such as Croton elegans, using standard phytochemical extraction and chromatographic techniques.
- Sample Weighing: Accurately weigh approximately 5-10 mg of purified O-Methylpallidine.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

- Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1.0 second.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

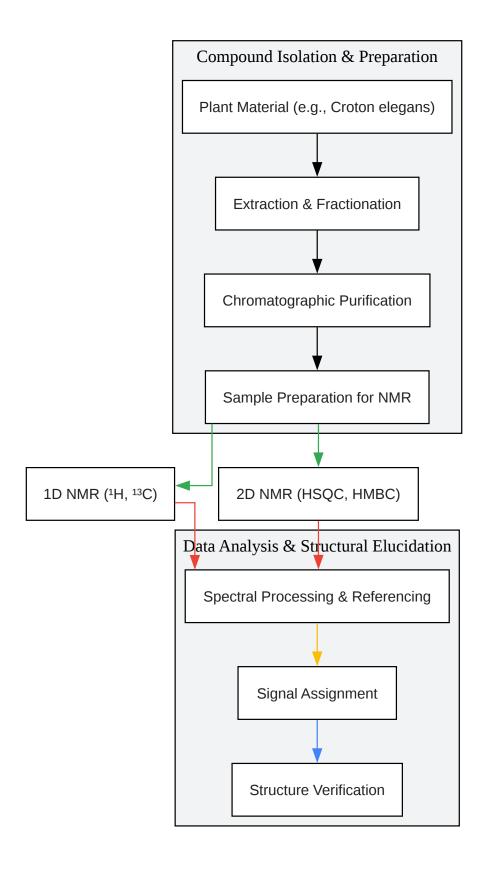


- 2D NMR (HSQC and HMBC) Acquisition:
 - Utilize standard pulse programs for Heteronuclear Single Quantum Coherence (HSQC)
 and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
 - Optimize the spectral widths and acquisition times for both dimensions to ensure adequate resolution.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections.
 - Reference the spectra to the TMS signal (δ = 0.00 ppm for 1 H and 13 C).

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **O-Methylpallidine** using NMR spectroscopy.





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Caption: Workflow for the isolation, NMR analysis, and structural elucidation of **O-Methylpallidine**.

Conclusion

This application note provides a detailed and reliable reference for the ¹H and ¹³C NMR spectroscopic data of **O-Methylpallidine**. The tabulated chemical shifts and the outlined experimental protocol will serve as a valuable tool for researchers in the unambiguous identification and characterization of this and related morphinandienone alkaloids. The provided workflow diagram further clarifies the logical steps involved in such a structural elucidation process.

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